Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate typically involves the condensation of benzo[d]oxazole with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the oxazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, saturated heterocycles
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate can be compared with other benzoxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzoxazol-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)6-10(14)8-3-4-11-9(5-8)13-7-17-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
VMLGHMIMBOBDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=N2 |
Origin of Product |
United States |
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